Direct Clinical Head-to-Head Comparison: Topotecan Demonstrates 44.1% ORR vs. 21.6% ORR in Phase III SCLC Trial
In the randomized, open-label Phase III RESILIENT Part 2 trial (N=461), topotecan (1.5 mg/m² IV daily for 5 days every 3 weeks) was compared head-to-head with liposomal irinotecan (nal-IRI, 70 mg/m² IV every 2 weeks) as second-line therapy for relapsed small cell lung cancer. The objective response rate (ORR) per blinded independent central review (BICR) was 44.1% (95% CI, 37.6–50.8) for liposomal irinotecan versus 21.6% (95% CI, 16.4–27.4) for topotecan [1]. Grade ≥3 treatment-emergent adverse events occurred in 83.4% of topotecan-treated patients compared to 42.0% of liposomal irinotecan recipients, with topotecan-associated neutropenia observed in 51.6% of patients versus 8.0% [1]. Median overall survival was 8.3 months for topotecan versus 7.9 months for liposomal irinotecan (HR, 1.11; 95% CI, 0.90–1.37; P=0.31) [1].
| Evidence Dimension | Objective response rate (ORR) and grade ≥3 adverse events in relapsed SCLC |
|---|---|
| Target Compound Data | Topotecan: ORR 21.6% (95% CI, 16.4–27.4); Grade ≥3 TEAEs 83.4%; Grade ≥3 neutropenia 51.6%; Median OS 8.3 months |
| Comparator Or Baseline | Liposomal irinotecan (nal-IRI): ORR 44.1% (95% CI, 37.6–50.8); Grade ≥3 TEAEs 42.0%; Grade ≥3 neutropenia 8.0%; Median OS 7.9 months |
| Quantified Difference | Topotecan ORR is 22.5 absolute percentage points lower than liposomal irinotecan; Grade ≥3 adverse events are 41.4 percentage points higher; Median OS difference is 0.4 months (non-significant) |
| Conditions | Phase III randomized trial (RESILIENT Part 2, NCT03088813) in 461 adults with SCLC progression on/after first-line platinum-based chemotherapy; topotecan 1.5 mg/m² daily x5 days q3wk |
Why This Matters
For investigators selecting a TOP1 inhibitor for SCLC research, these data establish topotecan as the standard-of-care comparator with well-characterized clinical activity (21.6% ORR) and toxicity profile, enabling direct benchmarking of novel agents against a reference compound with extensive historical validation.
- [1] RESILIENT Trial Investigators. RESILIENT Part 2: A Randomized, Open-Label Phase III Study of Liposomal Irinotecan Versus Topotecan in Adults with Relapsed Small Cell Lung Cancer. J Clin Oncol. 2024;42(19):2317-2326. View Source
